6-Chloro-N-hydroxypyridine-2-carboxamide
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Overview
Description
6-Chloro-N-hydroxypyridine-2-carboxamide is a chemical compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-hydroxypyridine-2-carboxamide typically involves the chlorination of pyridine derivatives followed by hydroxylation and amidation reactions. One common method includes the reaction of 6-chloropyridine-2-carboxylic acid with hydroxylamine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-hydroxypyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
6-Chloro-N-hydroxypyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-hydroxypyridine-2-carboximidamide: This compound is similar in structure but has an amidine group instead of an amide group.
6-Chloro-2-hydroxypyridine: This compound lacks the amide group and has a hydroxyl group instead.
Uniqueness
6-Chloro-N-hydroxypyridine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5ClN2O2 |
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Molecular Weight |
172.57 g/mol |
IUPAC Name |
6-chloro-N-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3-1-2-4(8-5)6(10)9-11/h1-3,11H,(H,9,10) |
InChI Key |
PVXSMACLOVJJJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NO |
Origin of Product |
United States |
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